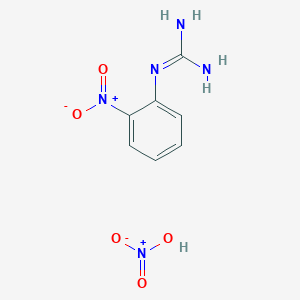
Nitric acid;2-(2-nitrophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid;2-(2-nitrophenyl)guanidine is a compound that features a guanidine group attached to a nitrophenyl moiety. Guanidine derivatives are known for their versatility and are found in various natural products, pharmaceuticals, and biochemical processes. The presence of the nitrophenyl group adds unique chemical properties to the compound, making it valuable in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives, including nitric acid;2-(2-nitrophenyl)guanidine, typically involves the guanylation of amines. One common method is the reaction of amines with carbodiimides or thioureas in the presence of activating agents such as thiophilic metal salts or coupling reagents . Another approach involves the use of isocyanides and amines in a one-pot synthesis to produce N,N’-disubstituted guanidines .
Industrial Production Methods
Industrial production of guanidine derivatives often employs scalable and efficient methods. For example, the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water is a practical approach . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines is another efficient method .
Chemical Reactions Analysis
Types of Reactions
Nitric acid;2-(2-nitrophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions involving strong nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
Nitric acid;2-(2-nitrophenyl)guanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of nitric acid;2-(2-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The nitrophenyl group can also participate in aromatic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A basic compound with high reactivity and versatility.
Nitroguanidine: Known for its use in explosives and propellants.
Phenylguanidine: Similar structure but lacks the nitro group.
Uniqueness
Nitric acid;2-(2-nitrophenyl)guanidine is unique due to the combination of the guanidine and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications .
Properties
CAS No. |
70973-05-6 |
|---|---|
Molecular Formula |
C7H9N5O5 |
Molecular Weight |
243.18 g/mol |
IUPAC Name |
nitric acid;2-(2-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-3-1-2-4-6(5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) |
InChI Key |
LHKBURXKWCPYGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)[N+](=O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


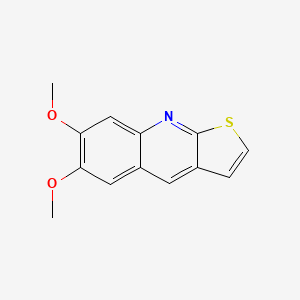
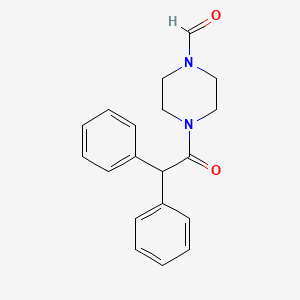

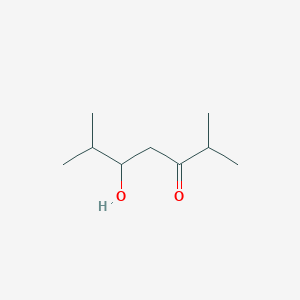
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
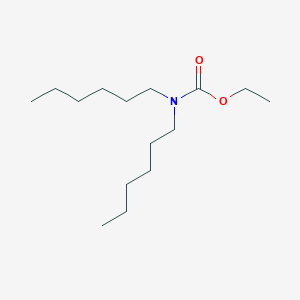
![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)
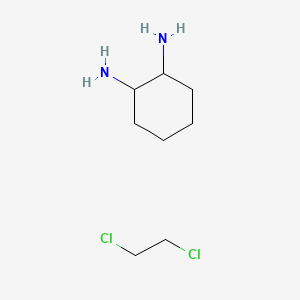
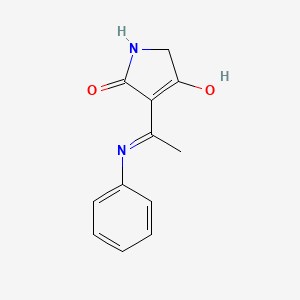
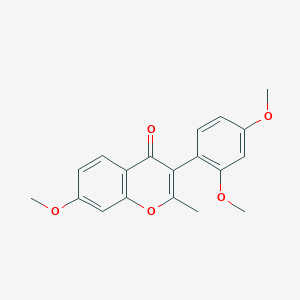
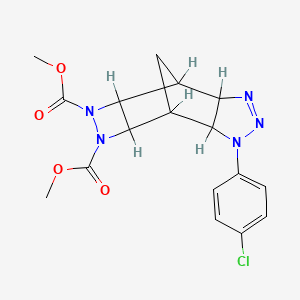
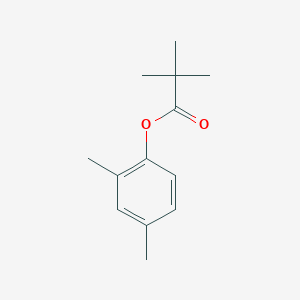
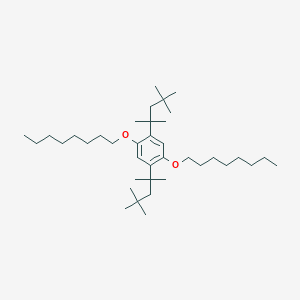
![2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile](/img/structure/B14471374.png)
